Dihydroetorphine is classified as a morphine derivative and falls under the category of opioid analgesics. Its chemical structure is closely related to etorphine, which is primarily used in veterinary medicine for large animals . The compound is subject to stringent regulations due to its potential for abuse and dependence, classified under Schedule II substances in various jurisdictions .
The synthesis of dihydroetorphine typically involves several methods, including:
Dihydroetorphine is characterized by its complex molecular structure, which can be represented by the following formula:
The three-dimensional structure reveals multiple chiral centers, contributing to its pharmacological activity. The stereochemistry plays a critical role in its interaction with opioid receptors .
Dihydroetorphine undergoes various chemical reactions that are essential for its synthesis and modification:
Dihydroetorphine acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Its mechanism includes:
Dihydroetorphine has several applications in medical science:
Dihydroetorphine hydrochloride (C₂₅H₃₆ClNO₄; CAS 155536-45-1) is a semi-synthetic opioid alkaloid derived from the oripavine scaffold. Its molecular weight is 450.02 g/mol, with elemental composition: carbon (66.73%), hydrogen (8.06%), chlorine (7.88%), nitrogen (3.11%), and oxygen (14.22%) [4] [7] [9]. The compound features a complex pentacyclic structure characteristic of the 6,14-endo-ethenotetrahydrooripavine series, incorporating:
Table 1: Structural Features of Dihydroetorphine Hydrochloride
Component | Chemical Feature | Biological Role |
---|---|---|
Core Skeleton | 6,14-endo-Ethenotetrahydrooripavine | Binds opioid receptor binding pocket |
C3 Substituent | Phenolic hydroxyl group (-OH) | H-bonding with μ-receptor |
C6 Substituent | Methoxy group (-OCH₃) | Modifies electron distribution |
C7 Substituent | (R)-2-Hydroxypentan-2-yl group | Enhances lipophilicity & receptor affinity |
C18 Configuration | β-orientation (R-stereochemistry) | Optimal for μ-receptor interaction |
N17 | Methylated tertiary amine | Ionic interaction with receptor aspartate |
The synthesis of dihydroetorphine hydrochloride begins with thebaine, a natural opiate alkaloid. A multi-step process yields the target compound [8]:
Table 2: Key Reactions in Dihydroetorphine Synthesis
Step | Reaction | Conditions | Yield |
---|---|---|---|
Diels-Alder | Thebaine + methyl vinyl ketone | Toluene, 80°C, 12 h | 75–80% |
Hydrogenation | C7-C8 bond saturation | Pd/C, H₂ (2 atm), EtOH, 25°C, 4 h | 90–95% |
Grignard Addition | C18 alkylation | C₄H₉MgBr, THF, -10°C, 2 h | 65–70% |
Salt Formation | HCl treatment | EtOH/ether, pH 5.0, crystallization | 85% |
Dihydroetorphine’s exceptional μ-opioid receptor affinity (Kᵢ = 0.4–1.2 nM) stems from specific structural motifs, elucidated through conformational analysis and receptor binding studies [2] [3] [10]:
Essential Pharmacophore Elements
Stereochemical and Topographical Constraints
Receptor Selectivity Implications
While primarily a μ-agonist, dihydroetorphine exhibits secondary δ- and κ-receptor interactions (Kᵢ = 5–22 nM) due to:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3